Lesogaberan hydrochloride
Description
Historical Context of Lesogaberan (B1674770) Hydrochloride (AZD-3355) Research
The primary initial therapeutic target for lesogaberan was gastroesophageal reflux disease (GERD). wikiwand.com The rationale for its development stemmed from the understanding that GABA-B receptor activation can inhibit transient lower esophageal sphincter relaxations (TLESRs), a key mechanism underlying reflux episodes. jci.orgnih.gov
AstraZeneca developed lesogaberan (AZD-3355) as a potential add-on therapy for patients with GERD who had persistent symptoms despite treatment with proton pump inhibitors (PPIs). nih.govresearchgate.net Research efforts included preclinical studies and several clinical trials to evaluate its efficacy. astrazeneca.comnih.gov
Current Research Landscape and Significance of Lesogaberan Hydrochloride
Despite its limited success in the context of GERD, research into lesogaberan has continued, exploring its potential in other therapeutic areas. One notable area of current investigation is its application in non-alcoholic steatohepatitis (NASH). A computational drug repurposing study identified lesogaberan as a candidate for treating NASH due to its potential anti-fibrotic properties. vulcanchem.comnih.gov Subsequent experimental studies have shown that lesogaberan can attenuate the activation of hepatic stellate cells, which are key drivers of liver fibrosis. vulcanchem.comnih.gov In these studies, lesogaberan treatment led to a significant down-regulation of genes associated with fibrosis, such as collagen1α1 and αSMA. vulcanchem.comnih.gov
Another area of research has been its effect on refractory chronic cough. A study investigating its impact found a non-statistically significant reduction in cough frequency but did note improvements in cough responses to capsaicin (B1668287) and the number of cough bouts. researchgate.net
Furthermore, lesogaberan has been studied for its potential to promote the survival and replication of human islet cells, which could have implications for diabetes research. medchemexpress.commedchemexpress.com In vitro studies have shown that lesogaberan can enhance human islet cell proliferation. medchemexpress.commedchemexpress.com
The ongoing research into lesogaberan highlights its significance as a tool for understanding the role of peripheral GABA-B receptor modulation in various physiological and pathological processes. Its journey from a GERD candidate to a subject of study in liver disease and other conditions underscores the evolving nature of pharmaceutical research and the potential for drug repurposing.
Research Findings on this compound
| Study Area | Key Findings | References |
| Gastroesophageal Reflux Disease (GERD) | In a Phase IIb clinical trial (NCT01005251), the 240 mg twice-daily dose of lesogaberan resulted in a 26.2% responder rate compared to 17.9% for placebo in patients with GERD partially responsive to PPIs. vulcanchem.comnih.gov | vulcanchem.comnih.gov |
| Non-alcoholic Steatohepatitis (NASH) | In human hepatic stellate cells, lesogaberan (30 nM) significantly reduced the expression of fibrogenic genes, including a 40% reduction in collagen1α1 and a 32% reduction in αSMA. vulcanchem.comnih.gov | vulcanchem.comnih.gov |
| Refractory Chronic Cough | A study on patients with refractory chronic cough showed that lesogaberan reduced 24-hour cough frequency by 26% compared with placebo, though this was not statistically significant (p=0.12). However, it did significantly reduce the number of cough bouts (p=0.04). researchgate.net | researchgate.net |
| Islet Cell Proliferation | In vitro studies demonstrated that lesogaberan at concentrations of 10 and 30 nM led to a 2-3-fold increase in the proliferation of human islet cells. medchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H9ClFNO2P+ |
|---|---|
Molecular Weight |
176.53 g/mol |
IUPAC Name |
[(2R)-3-amino-2-fluoropropyl]-hydroxy-oxophosphanium;hydrochloride |
InChI |
InChI=1S/C3H7FNO2P.ClH/c4-3(1-5)2-8(6)7;/h3H,1-2,5H2;1H/p+1/t3-;/m1./s1 |
InChI Key |
CJVIVHIKWIZWOJ-AENDTGMFSA-O |
Isomeric SMILES |
C([C@H](C[P+](=O)O)F)N.Cl |
Canonical SMILES |
C(C(C[P+](=O)O)F)N.Cl |
Origin of Product |
United States |
Molecular Pharmacology of Lesogaberan Hydrochloride
GABAergic System and Receptor Targets
The principal molecular target for Lesogaberan (B1674770) is the GABAB receptor. astrazeneca.com This receptor is a G-protein-coupled receptor that plays a crucial role in mediating slow and prolonged inhibitory neurotransmission in response to the endogenous ligand, gamma-aminobutyric acid (GABA). mdpi.com
Gamma-aminobutyric Acid Type B (GABAB) Receptor Agonism
Lesogaberan functions as a potent and selective agonist at GABAB receptors. medchemexpress.commedchemexpress.comtargetmol.com Its mechanism of action is analogous to that of baclofen (B1667701), another established GABAB receptor agonist. wikipedia.orgevitachem.com The activation of these receptors by Lesogaberan initiates a cascade of intracellular signaling events that result in neuronal inhibition. This agonistic action has been shown to be effective in inhibiting transient lower esophageal sphincter relaxations (TLESRs), a key physiological event underlying gastroesophageal reflux disease (GERD). medchemexpress.comnih.gov
Receptor Binding Kinetics and Affinity Profiling
The interaction of Lesogaberan with GABAB receptors has been characterized through detailed binding and functional assays.
In studies utilizing human recombinant GABAB receptors, Lesogaberan has demonstrated high potency. It exhibits an EC50 of 8.6 nM. medchemexpress.combiocat.comtargetmol.com Further investigation in Chinese Hamster Ovary (CHO) cells transfected with human GABAB1a/2 subunits revealed a potency (EC50) of 8 nM, as measured by the increase in intracellular calcium concentration. astrazeneca.com Research also indicates that Lesogaberan possesses 87-fold greater agonist potency at human recombinant GABAB receptors compared to racemic baclofen. researchgate.net
Table 1: Potency of Lesogaberan at Human Recombinant GABAB Receptors
| Parameter | Value | Experimental System |
|---|---|---|
| EC50 | 8.6 nM | Human recombinant GABAB receptors |
| EC50 | 8 nM | CHO cells transfected with human GABAB1a/2 |
Studies on rodent central nervous system tissue have confirmed Lesogaberan's high affinity for GABAB receptors. In rat brain membranes, the binding affinity (Ki) of Lesogaberan for GABAB receptors was determined to be 5.1 nM through the displacement of [3H]GABA. medchemexpress.commedchemexpress.combiocat.comtargetmol.com In a separate experiment, an IC50 of 2 nM was recorded for the displacement of GABA binding from rat brain membranes. astrazeneca.com
Table 2: Binding Affinity of Lesogaberan for Rodent GABAB Receptors
| Parameter | Value | Tissue Source |
|---|---|---|
| Ki | 5.1 nM | Rat brain membranes |
| IC50 | 2 nM | Rat brain membranes |
A key feature of Lesogaberan's pharmacological profile is its marked selectivity for GABAB receptors over GABAA receptors. medchemexpress.combiocat.com The binding affinity (Ki) for rat GABAA receptors is 1.4 µM, which is significantly weaker than its affinity for GABAB receptors (5.1 nM). medchemexpress.commedchemexpress.comtargetmol.com This translates to a reported 600-fold greater selectivity for the GABAB receptor subtype. astrazeneca.com
Table 3: Selectivity Profile of Lesogaberan in Rat Brain Membranes
| Receptor Subtype | Binding Affinity (Ki) |
|---|---|
| GABAB Receptor | 5.1 nM |
| GABAA Receptor | 1.4 µM |
Mechanistic Insights into GABAB Receptor Activation
GABAB receptors are obligate heterodimers, consisting of GABAB1 and GABAB2 subunits, to be functional. mdpi.com The GABAB1 subunit contains the binding site for agonists like GABA and Lesogaberan. mdpi.com Upon agonist binding, a conformational change is induced, which activates the GABAB2 subunit. This subunit is responsible for coupling to and activating intracellular G-proteins. mdpi.com This activation leads to downstream signaling, including the inhibition of adenylyl cyclase and modulation of ion channels. mdpi.com
A noteworthy aspect of Lesogaberan's mechanism is its predominantly peripheral action. medchemexpress.commedchemexpress.com It is a substrate for GABA transporters (GAT), which are thought to actively transport the compound out of the central nervous system, thereby limiting its central penetration. nih.govresearchgate.net This characteristic is believed to contribute to a more favorable side-effect profile compared to centrally acting agonists like baclofen. researchgate.netersnet.org
Orthosteric vs. Allosteric Modulation Considerations
The GABAB receptor is a G protein-coupled receptor (GPCR) that exists as a heterodimer of two subunits, GABAB1 and GABAB2. nih.gov Its activation can be achieved through direct binding of an agonist to the primary recognition site, known as the orthosteric site, or through the action of allosteric modulators that bind to a different site on the receptor to enhance the effect of the endogenous agonist, GABA. nih.gov
Lesogaberan acts as a direct agonist at the GABAB receptor. astrazeneca.comvulcanchem.com While the broader field of GABAB receptor pharmacology has seen the development of both orthosteric agonists and positive allosteric modulators, Lesogaberan is categorized among the orthosteric agonists. nih.gov This is in contrast to positive allosteric modulators like CGP7930 and GS39783, which enhance the receptor's response to GABA. nih.gov The action of Lesogaberan, like other agonists, involves direct binding to and activation of the receptor.
Peripheral Mode of Action and Central Nervous System Restriction
A key pharmacological feature of Lesogaberan is its predominantly peripheral mode of action, with limited penetration into the central nervous system. medchemexpress.commedchemexpress.comresearchgate.netbioscience.co.ukmybiosource.com This characteristic was a deliberate design feature to avoid the CNS-related side effects, such as drowsiness and dizziness, that are common with GABAB receptor agonists like baclofen which can freely cross the blood-brain barrier. wikipedia.orgnih.govresearchgate.net
The restricted CNS access of Lesogaberan is attributed to its affinity for GABA transporters. nih.gov This interaction is thought to limit its ability to cross the blood-brain barrier, thereby confining its primary effects to peripheral GABAB receptors. nih.gov This peripheral selectivity allows Lesogaberan to target systems such as the lower esophageal sphincter (LES) to inhibit transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism behind gastroesophageal reflux disease (GERD), without significantly impacting CNS function. medchemexpress.commedchemexpress.comresearchgate.netnih.gov Studies in dogs have demonstrated that Lesogaberan effectively reduces TLESRs and acid reflux at doses that result in plasma concentrations well above its EC50, supporting its peripheral mechanism. astrazeneca.comnih.gov
Ligand-Receptor Interaction Dynamics
Lesogaberan demonstrates high potency and selectivity in its interaction with the GABAB receptor. The dynamics of this interaction have been characterized through various in vitro and preclinical studies, providing insight into its pharmacological profile.
Research has established that Lesogaberan hydrochloride is a potent agonist with an EC50 of 8.6 nM for the human recombinant GABAB receptor. medchemexpress.commedchemexpress.comimmunomart.com The EC50 value represents the concentration of the drug that elicits a half-maximal response, indicating that Lesogaberan is effective at nanomolar concentrations.
Furthermore, binding affinity studies have quantified the selectivity of Lesogaberan. The affinity constant (Ki) for the rat GABAB receptor is 5.1 nM, as determined by the displacement of [3H]GABA binding in brain membranes. medchemexpress.commedchemexpress.comimmunomart.com In contrast, its affinity for the GABAA receptor is significantly lower, with a Ki of 1.4 µM, demonstrating its high selectivity for the GABAB receptor subtype. medchemexpress.commedchemexpress.comimmunomart.com The functional consequence of this specific ligand-receptor interaction is the activation of the GABAB receptor, which in peripheral tissues like the esophagus, leads to a reduction in transient lower esophageal sphincter relaxations. medchemexpress.commedchemexpress.com
Table 1: In Vitro Activity of this compound
| Parameter | Species | Receptor | Value |
| EC50 | Human | GABAB | 8.6 nM |
| Ki | Rat | GABAB | 5.1 nM |
| Ki | Rat | GABAA | 1.4 µM |
Preclinical Investigation of Lesogaberan Hydrochloride
In Vitro Cellular and Tissue-Based Studies
In vitro studies on human pancreatic islets have demonstrated that lesogaberan (B1674770) hydrochloride promotes islet cell proliferation. Treatment of human islets with lesogaberan resulted in a significant increase in cell replication, an effect that was mediated through the activation of the GABA-B receptor (GABAB-R). This was confirmed by the observation that the pro-proliferative effect of lesogaberan was blocked by the co-administration of saclofen, a competitive GABAB-R antagonist. nih.gov
In these studies, the effect of lesogaberan on islet cell proliferation was assessed by measuring the incorporation of 3H-thymidine. Treatment with lesogaberan at concentrations of 10 nM and 30 nM led to a two- to three-fold increase in proliferation compared to untreated control islets. nih.gov While the precise islet cell types undergoing proliferation were not definitively identified in all studies, it is suggested that β-cells are the primary cell type affected, as they are believed to be the main islet cell type expressing functional GABAB-Rs. nih.gov
The following table summarizes the key findings from an in vitro study on the effect of lesogaberan on human islet cell proliferation. nih.gov
| Treatment Group | Concentration | Relative Proliferation (Fold Change vs. Control) |
| Control | - | 1.0 |
| Lesogaberan | 3 nM | ~1.5 (not statistically significant) |
| Lesogaberan | 10 nM | ~2.5 |
| Lesogaberan | 30 nM | ~2.0 |
| Lesogaberan + Saclofen | 10-30 nM + 10⁻⁴ M | Proliferation increase blocked |
Lesogaberan has been shown to protect pancreatic islet cells, particularly β-cells, from apoptosis. This protective effect is attributed to the activation of GABAB-Rs. nih.gov While direct in vitro apoptosis studies with lesogaberan are limited in the provided search results, the mechanism of action is supported by studies with other GABAB-R agonists and in vivo data for lesogaberan itself. For instance, oral administration of lesogaberan to diabetic NOD/scid mice transplanted with human islets resulted in a significant reduction in apoptotic islet cells and β-cells within the grafts. nih.gov This suggests a direct survival-promoting effect on human islet cells. The anti-apoptotic effect of GABAB-R activation is consistent with previous findings for other agonists like baclofen (B1667701). nih.gov
The protective mechanism involves the activation of signaling pathways that limit programmed cell death. By activating GABAB-Rs on islet cells, lesogaberan is thought to mitigate the effects of cellular stressors that would otherwise lead to apoptosis. nih.gov This is a crucial aspect of preserving β-cell mass and function.
Preclinical in vitro studies have demonstrated the anti-fibrotic potential of lesogaberan through its effects on human hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. In cultured human HSCs (both the immortalized cell line LX-2 and primary cells), lesogaberan significantly downregulated the expression of key profibrotic genes. nih.gov
Treatment with lesogaberan at concentrations of 30 nM and 100 nM for 48 and 72 hours resulted in a marked reduction in the gene expression of several critical fibrogenic markers. nih.gov A transcriptomic analysis of these responses identified that lesogaberan impacts key regulatory nodes, including Myc, as well as MAP and ERK kinases. nih.govscienceopen.com
The table below details the significant downregulation of profibrotic genes in primary human hepatic stellate cells following treatment with 30 nM lesogaberan for 72 hours. nih.gov
| Gene | Function | Result of Lesogaberan Treatment |
| COL1α1 | Major component of scar tissue | Significantly downregulated |
| αSMA | Marker of HSC activation | Significantly downregulated |
| β-PDGFR | Receptor involved in cell growth and migration | Significantly downregulated |
| TGFβ-R1 | Receptor for the pro-fibrotic cytokine TGF-β | Significantly downregulated |
| TIMP1 | Inhibitor of matrix-degrading enzymes | Significantly downregulated |
| MMP2 | Matrix-degrading enzyme | Significantly downregulated |
In addition to its anti-fibrotic effects, lesogaberan has demonstrated anti-inflammatory properties in preclinical liver models. Studies using human precision-cut liver slices (PCLS) showed that lesogaberan treatment led to a downregulation of tumor necrosis factor-alpha (TNF-α) mRNA. nih.govscienceopen.com TNF-α is a potent pro-inflammatory cytokine implicated in the pathogenesis of liver injury and fibrosis. By reducing TNF-α expression, lesogaberan may help to attenuate the inflammatory response that drives the progression of liver disease. These findings point to the hepatoprotective, anti-inflammatory, and antifibrotic mechanisms of action of lesogaberan. nih.govscienceopen.com
Hepatic Stellate Cell Research
Absence of Cytotoxicity in Cellular Models
The cytotoxic potential of lesogaberan was evaluated in hepatic stellate cell lines, which are crucial in the progression of liver fibrosis. In studies using both the immortalized human hepatic stellate cell line LX-2 and primary human hepatic stellate cells (phHSCs), lesogaberan demonstrated a favorable cytotoxicity profile. nih.gov MTS assays, a colorimetric method to assess cell viability, showed that both cell types tolerated lesogaberan at concentrations up to 100 nM for an incubation period of 72 hours without significant cytotoxic effects. nih.gov
Table 1: Cytotoxicity of Lesogaberan in Hepatic Stellate Cells
| Cell Line | Assay | Maximum Non-Cytotoxic Concentration | Duration | Reference |
|---|---|---|---|---|
| LX-2 (Human Hepatic Stellate Cells) | MTS Assay | 100 nM | 72 hours | nih.gov |
| phHSCs (Primary Human Hepatic Stellate Cells) | MTS Assay | 100 nM | 72 hours | nih.gov |
Recombinant Receptor Stimulation Assays
Lesogaberan has been identified as a potent and selective GABA-B receptor agonist. medchemexpress.com In vitro studies utilizing human recombinant GABA-B receptors have quantified its agonist activity. The half-maximal effective concentration (EC50) of lesogaberan for the human recombinant GABA-B receptor was determined to be 8.6 nM, indicating high potency in receptor stimulation. medchemexpress.comacetherapeutics.com
Table 2: Lesogaberan Potency at Recombinant Human GABA-B Receptor
| Receptor | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| Human Recombinant GABA-B | Receptor Stimulation Assay | EC50 | 8.6 nM | medchemexpress.comacetherapeutics.com |
Off-Target Receptor and Transporter Screening Methodologies
To assess the selectivity of lesogaberan, its binding affinity for GABA-B receptors was compared to its affinity for GABA-A receptors. These studies were conducted by measuring the displacement of [3H]GABA binding in rat brain membranes. medchemexpress.comacetherapeutics.com The results showed a high affinity for the GABA-B receptor, with an inhibitory constant (Ki) of 5.1 nM. medchemexpress.comacetherapeutics.com In contrast, its affinity for the GABA-A receptor was substantially lower, with a Ki of 1.4 µM, demonstrating a high degree of selectivity for the GABA-B receptor. medchemexpress.comacetherapeutics.com
Table 3: Receptor Binding Affinity of Lesogaberan in Rat Brain Membranes
| Receptor | Methodology | Parameter | Value | Reference |
|---|---|---|---|---|
| GABA-B | [3H]GABA Displacement | Ki | 5.1 nM | medchemexpress.comacetherapeutics.com |
| GABA-A | [3H]GABA Displacement | Ki | 1.4 µM | medchemexpress.comacetherapeutics.com |
In Vivo Animal Model Research
Gastroesophageal Reflux Disease (GERD) Models
Lesogaberan's primary mechanism for treating GERD involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major cause of acid reflux. astrazeneca.comelsevierpure.com This effect has been demonstrated in canine models. When administered directly into the stomach of dogs, a 3 mg/kg dose of lesogaberan resulted in an approximately 50% inhibition of TLESRs. astrazeneca.com
Further studies in dogs using 24-hour pH-metry confirmed the efficacy of lesogaberan in reducing acid reflux events. nih.gov Compared to a vehicle control, oral administration of lesogaberan significantly reduced both the number of reflux episodes and the total acid exposure time over a 24-hour period. nih.gov
Table 4: Effect of Lesogaberan on Acid Reflux in Canine Models (24-h pH-metry)
| Treatment Group | Mean Number of Reflux Episodes | Mean Acid Exposure Time (minutes) | Reference |
|---|---|---|---|
| Vehicle Control | 10.7 | 51.2 | nih.gov |
| Lesogaberan (7 µmol/kg) | 4.6 | 23.6 | nih.gov |
Non-alcoholic Steatohepatitis (NASH) Models
More recently, the therapeutic potential of lesogaberan has been investigated for non-alcoholic steatohepatitis (NASH), a condition characterized by liver inflammation and fibrosis. nih.govnih.gov In a murine model that closely mimics human NASH (the FAT-NASH model, induced by a high-fat, high-fructose, high-cholesterol diet combined with low-dose carbon tetrachloride), lesogaberan demonstrated significant therapeutic effects. nih.gov
In vivo, the drug improved liver histology, as evidenced by a reduction in the NAFLD Activity Score (NAS). nih.gov Furthermore, it significantly downregulated the expression of profibrogenic genes, indicating an anti-fibrotic effect. nih.govnih.gov Treatment with lesogaberan also led to a reduction in the development of hepatocellular carcinoma, a common feature of this particular animal model. nih.gov
Table 5: Effect of Lesogaberan on Profibrogenic Gene Expression in Primary Human Hepatic Stellate Cells
| Gene | Effect of Lesogaberan (30 nM) | Reference |
|---|---|---|
| COL1α1 (Collagen, type I, alpha 1) | Significantly Downregulated | nih.gov |
| αSMA (Alpha-smooth muscle actin) | Significantly Downregulated | nih.gov |
| β-PDGFR (Platelet-derived growth factor receptor beta) | Significantly Downregulated | nih.gov |
| TGFβ-R1 (Transforming growth factor beta receptor 1) | Significantly Downregulated | nih.gov |
| TIMP1 (TIMP metallopeptidase inhibitor 1) | Significantly Downregulated | nih.gov |
| MMP2 (Matrix metallopeptidase 2) | Significantly Downregulated | nih.gov |
Table 6: Effect of Lesogaberan on NAFLD Activity Score (NAS) in FAT-NASH Murine Model
| Treatment Group (Male Mice) | Mean NAFLD Activity Score (NAS) | Reference |
|---|---|---|
| Vehicle | 7.4 ± 0.2 | nih.gov |
| Lesogaberan (30 mg/kg) | 6.6 ± 0.6 | nih.gov |
Histopathological and Gene Expression Improvements in Murine NASH
Preclinical studies utilizing a robust murine model of non-alcoholic steatohepatitis (NASH) have demonstrated the potential of Lesogaberan hydrochloride (AZD3355) in improving liver histopathology. In a model that closely mimics human NASH, including the progression from fibrosis to cancer, Lesogaberan treatment led to significant histological improvements. astrazeneca.com The murine model, referred to as the FAT-NASH (Fibrosis And Tumors, NASH) model, is established through a high-fat, high-fructose, high-cholesterol diet combined with low-dose carbon tetrachloride administration. astrazeneca.com Treatment with Lesogaberan in this model resulted in a notable reduction in the severity of liver tissue damage.
In conjunction with the histopathological enhancements, Lesogaberan also demonstrated a significant impact on the expression of profibrogenic genes. In vivo studies showed that the administration of Lesogaberan led to a down-regulation of genes associated with fibrosis in the liver of these murine models. astrazeneca.comnih.gov Specifically, the expression of key fibrogenic markers was attenuated, indicating a potential mechanism for the observed anti-fibrotic effects of the compound. astrazeneca.com This modulation of gene expression aligns with the observed improvements in liver histology, suggesting a multi-faceted therapeutic potential of Lesogaberan in the context of NASH. astrazeneca.com
Hepatoprotective and Antifibrotic Activities in Liver Pathogenesis
This compound has exhibited significant hepatoprotective and antifibrotic activities in preclinical models of liver disease. astrazeneca.comnih.gov Its hepatoprotective effects are evidenced by the reduction in serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in a murine NASH model. astrazeneca.com These enzymes are key biomarkers of liver injury, and their decrease suggests a protective effect of Lesogaberan on hepatocytes.
The antifibrotic activity of Lesogaberan is a cornerstone of its therapeutic potential in chronic liver diseases. astrazeneca.com In a murine NASH model characterized by severe bridging fibrosis, treatment with Lesogaberan resulted in a significant reduction in collagen accumulation. astrazeneca.com This was quantified through morphometry of picrosirius red-stained liver sections, which showed a marked decrease in fibrotic tissue in both male and female animals treated with the compound. astrazeneca.com Furthermore, Lesogaberan has been shown to directly target hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. In in vitro studies using human HSCs, Lesogaberan significantly downregulated the expression of profibrotic genes and proteins. astrazeneca.com This direct action on HSCs underscores its potent antifibrotic mechanism.
Sex-Dependent Phenotypic Responses in Disease Progression
Preclinical studies with this compound have uncovered sex-dependent differences in the phenotypic responses to the compound, particularly in the context of disease progression in a murine NASH model. astrazeneca.com A significant observation was the differential development of hepatocellular carcinoma (HCC) between male and female mice. In the vehicle-treated group, 100% of male mice developed HCC, whereas only 50% of female mice did. astrazeneca.com
Treatment with Lesogaberan resulted in a dose-dependent reduction in tumor development in both sexes. astrazeneca.com However, the baseline difference in tumor incidence highlights an underlying sex-based disparity in the progression of liver disease in this model. The administration of Lesogaberan appeared to mitigate this progression in both males and females, as evidenced by a reduced number of tumors. astrazeneca.com Furthermore, lower levels of AST and ALT were observed in female mice treated with Lesogaberan, which was associated with a more pronounced decrease in α-SMA and collagen expression in vivo. nih.gov These findings suggest that the therapeutic effects of Lesogaberan may be influenced by sex, a factor that could have implications for its clinical development.
Table 1: Effect of Lesogaberan on Hepatocellular Carcinoma (HCC) Development in a Murine NASH Model
| Treatment Group | Sex | Percentage of Mice with HCC |
| Vehicle | Male | 100% |
| Vehicle | Female | 50% |
| Lesogaberan (10 mg/kg) | Male | 89% |
| Lesogaberan (30 mg/kg) | Male | 78% |
| Lesogaberan | Female | Reduced (specific percentage not detailed) |
Data derived from a study in a murine NASH model. astrazeneca.com
Pharmacokinetic and Metabolic Characterization in Animal Species
Plasma Protein Binding Characteristics in Animal Models
Metabolite Exposure Profiling in Preclinical Toxicology Studies
In preclinical toxicology studies involving rats and beagle dogs, the systemic exposure to Lesogaberan and its six identified metabolites (M1-M6) was evaluated. Plasma samples were analyzed following the administration of Lesogaberan to determine the concentrations of the parent compound and its metabolites.
The findings revealed that in humans, Lesogaberan and its metabolites M1, M2, M4, and M5 constituted the significant portion of the total drug-related material (DRM). Of these, metabolites M4 and M5 were present at levels that warranted regulatory concern, accounting for 10.6% and 18.9% of the total DRM exposure at steady state, respectively.
Preclinical toxicology studies in rats demonstrated that the absolute exposure to the M5 metabolite was higher than the maximum exposure observed in humans at steady state (117.0 µmol × h/liter in rats versus 52.2 µmol × h/liter in humans). Conversely, the exposure to the M4 metabolite in rats was less than half of the highest absolute exposure seen in humans, suggesting that further safety testing for this particular metabolite might be necessary.
Table 1: Exposure to Lesogaberan and its Metabolites in Preclinical Species
| Compound | Species | Exposure Level | Comparison to Human Exposure |
|---|---|---|---|
| Metabolite M5 | Rat | 117.0 µmol × h/liter | Greater than human exposure |
| Metabolite M4 | Rat | <50% of human exposure | Less than human exposure |
| Parent Compound | Rat | ~65% of excreted DRM | - |
| Parent Compound | Dog | ~74% of excreted DRM | - |
Excretion Pathways and Elimination Kinetics in Animal Models
The primary route of excretion for Lesogaberan and its metabolites is through the kidneys. While detailed pharmacokinetic parameters in animal models are not extensively published in peer-reviewed literature, the available information indicates that the drug is metabolized, and both the parent compound and its metabolites are eliminated in the urine. In rats, six metabolites have been identified in urine. The parent compound constituted approximately 65% of the total drug-related material excreted in the urine and feces of rats, and about 74% in dogs. This suggests that a notable portion of the drug is eliminated unchanged in these species.
Animal Behavioral and Pharmacodynamic Assessment
Preclinical studies in rodents have identified certain behavioral and physiological effects of Lesogaberan. A notable observation in both rats and mice was a dose-dependent decrease in body weight and a reduction in food consumption. astrazeneca.com In a study involving a mouse model of non-alcoholic steatohepatitis (NASH), administration of Lesogaberan led to a significant decrease in average body weight. nih.gov This reduction in body weight was not attributed to toxicity, as no significant differences in food or water intake were observed before and during the treatment period. nih.gov
A dose-dependent diuretic effect of Lesogaberan has been noted in rats. astrazeneca.com This observation from preclinical studies suggests that the compound may influence renal function, leading to increased urine output. However, detailed investigations into the mechanism and characteristics of this diuretic effect in rodent models are not extensively detailed in the available literature.
Preclinical Toxicology Assessment Methodologies
Preclinical reproductive toxicology data for Lesogaberan are available and have been assessed. According to information released by AstraZeneca, these studies have not identified any specific risks associated with the compound. astrazeneca.com This suggests that in the preclinical animal models studied, Lesogaberan did not produce adverse effects on reproductive functions or embryo-fetal development that were considered to be of significant concern.
Drug Discovery and Development Methodologies for Lesogaberan Hydrochloride
Computational Drug Repositioning Strategies
Drug repositioning, or finding new therapeutic uses for existing drugs, is a cost-effective strategy that can significantly shorten development timelines. nih.gov Computational approaches are central to modern repositioning efforts, leveraging vast datasets to identify novel drug-disease relationships. mdpi.com A computational drug repositioning strategy was notably used to identify Lesogaberan (B1674770) as a potential therapy for non-alcoholic steatohepatitis (NASH). nih.govresearchgate.net
Modified Connectivity Mapping Approaches in Indication Identification
Connectivity mapping (cMap) is a powerful computational tool that connects drugs, genes, and diseases by comparing gene expression signatures. nih.gov The fundamental principle is that if a drug induces a gene expression profile that is opposite to the profile observed in a disease state, that drug may have a therapeutic effect. nih.gov
For a compound like Lesogaberan, a modified connectivity mapping approach could be employed to identify new indications. This involves:
Generating a Disease Signature: Obtaining a gene expression profile from tissues relevant to a specific disease of interest (e.g., fibrotic liver tissue for NASH). This creates a "disease signature" characterized by up- and down-regulated genes.
Creating a Drug Signature: Treating relevant human cell lines (such as hepatic stellate cells in the case of NASH) with Lesogaberan and measuring the resulting changes in gene expression. nih.govresearchgate.net
Computational Comparison: Using algorithms to compare the drug signature with a database of disease signatures. A strong negative correlation score suggests a potential therapeutic application.
In the successful repositioning of Lesogaberan for NASH, transcriptomic analysis of human stellate cells treated with the drug revealed its impact on key regulatory nodes, including Myc, MAP, and ERK kinases, which are implicated in fibrosis. nih.govresearchgate.net This data-driven approach, which validates the use of computational methods to uncover new disease pathways, can identify clinical-stage assets for rapid translation to new clinical trials. nih.govresearchgate.net
Theoretical Frameworks for Drug Repurposing Efficacy
Several theoretical frameworks underpin the efficacy of drug repurposing. These frameworks move beyond simple one-drug, one-target concepts to embrace a more systems-level view of pharmacology. frontiersin.org
Another framework, called DeCoST (Drug Repurposing from Control System Theory) , applies principles of mathematical control theory to systems biology. frontiersin.orgresearchgate.net It models the connectivity between drugs, genes, and diseases to assess how effectively a drug can "steer" a diseased biological system back to a healthy state. frontiersin.org This method can quantify the therapeutic effect of a compound and has been used to rank potential repurposing candidates. researchgate.net
These frameworks suggest that drugs with certain molecular topologies or those that target multiple proteins may be more amenable to repositioning. nih.gov
Integration of Bioinformatic Data in Novel Therapeutic Identification
The identification of new therapeutic uses for compounds like Lesogaberan relies heavily on the integration of diverse bioinformatic datasets. nih.gov This systems bioinformatics approach combines multi-omics information—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of the drug's effect and the disease's pathology. nih.govoup.comcrownbio.com
Key data sources and their integration for identifying new indications for a GABA-B agonist include:
| Data Type | Source/Database Example | Application in Therapeutic Identification |
| Transcriptomics | Gene Expression Omnibus (GEO) | Identifies gene expression signatures of diseases and drug responses, as seen in connectivity mapping. nih.gov |
| Genomics | Allen Human Brain Atlas | Maps the expression of GABAergic system components (like receptors) in different tissues, revealing potential off-target or secondary sites of action. researchgate.net |
| Proteomics | Human Protein Atlas | Provides data on protein-protein interactions, helping to build the network models used in network medicine frameworks. nih.govpnas.org |
| Pathway Analysis | KEGG, Reactome | Elucidates the biological pathways affected by the drug, connecting its molecular action to physiological outcomes. |
By integrating these data types, researchers can move from a single target to a network-level understanding, generating robust hypotheses for drug repositioning. nih.gov For instance, analyzing the transcriptomic signature of Lesogaberan in liver cells against a backdrop of known fibrotic pathways led to its identification as a candidate for NASH. nih.govresearchgate.net
Chemical Synthesis and Structural Elucidation for Research
The specific chemical structure of Lesogaberan, (R)-(3-amino-2-fluoropropyl)phosphinic acid, necessitates precise and controlled chemical synthesis methods, particularly to ensure the correct stereochemistry, which is critical for its biological activity. researchgate.netresearchgate.net
Stereoselective Synthesis Methodologies
The synthesis of Lesogaberan requires establishing a chiral center at the C2 position of the propyl chain, with the (R)-configuration being the desired enantiomer. wipo.int Stereoselective synthesis is crucial because different enantiomers of a drug can have vastly different pharmacological activities. researchgate.net
One prominent method for synthesizing phosphinic acids like Lesogaberan involves a modified Michaelis-Arbuzov reaction. researchgate.net A key example utilizes a silyl-Arbuzov reaction between a chiral starting material, such as (R)-2-fluoro-3-iodopropylamine, and a phosphorus-containing reagent like bis(trimethylsilyl) phosphonite (BTSP). researchgate.net This approach is advantageous as it allows for the direct formation of the phosphinic acid. researchgate.net
Introduction of the fluorine atom: This is a critical step, often achieved using a fluorinating agent on a precursor molecule.
Establishment of the chiral center: This can be accomplished by using a chiral starting material or through an asymmetric reaction, such as hydrogenation using a chiral catalyst like a Rhodium-DuPHOS complex. researchgate.net
Formation of the C-P bond: The Michaelis-Arbuzov or related reactions are standard methods for creating the carbon-phosphorus bond that is central to the phosphinic acid structure. researchgate.net
Functional group manipulation: Protecting and deprotecting amino and phosphinic acid groups throughout the synthesis is necessary to prevent unwanted side reactions.
Derivatization and Salt Form Considerations for Research Stability
The choice of a drug's physical form is critical for its stability, solubility, and handling properties during research and development. Lesogaberan is often used in its hydrochloride salt form. medchemexpress.commedchemexpress.com
The free-base form of Lesogaberan is reported to be prone to instability. medchemexpress.com Converting the basic amino group in the molecule to a hydrochloride salt (–NH3+Cl−) typically enhances the compound's stability and improves its solubility in aqueous media, which is essential for in vitro experiments and formulation development. The formation of a crystalline salt also aids in purification and ensures consistent batch-to-batch quality.
Below is a table comparing the general properties of a free base versus its hydrochloride salt form in a research context.
| Property | Free Base Form | Hydrochloride Salt Form | Rationale for Lesogaberan |
| Stability | Often lower; may be susceptible to degradation (e.g., oxidation). | Generally higher; less reactive and more resistant to degradation. | The hydrochloride salt of Lesogaberan is considered the stable form for research. medchemexpress.com |
| Solubility | Typically higher in organic solvents, lower in aqueous solutions. | Generally higher in aqueous solutions due to its ionic nature. | Improved aqueous solubility is crucial for biological assays and potential parenteral formulations. |
| Hygroscopicity | Variable, can be low. | Can be higher, may absorb water from the atmosphere. | Must be controlled, but the trade-off for stability is often acceptable. |
| Crystallinity | May be difficult to crystallize; can be amorphous or oily. | Often forms well-defined, stable crystals. | Crystalline solids are easier to handle, purify, and characterize. wipo.int |
| Handling | Can be more challenging if unstable or non-crystalline. | Easier to weigh and handle as a stable, crystalline powder. | Facilitates accurate and repeatable experimental setups. |
The selection of the hydrochloride salt for Lesogaberan is a deliberate choice made during pharmaceutical development to ensure the molecule is stable, soluble, and suitable for rigorous scientific investigation. medchemexpress.commedchemexpress.com
Phosphinic Acid Derivatives in Drug Synthesis
The chemical structure of Lesogaberan is [(2R)-3-Amino-2-fluoropropyl]phosphinic acid. wikipedia.org The synthesis of this compound and its analogues relies heavily on the chemistry of phosphinic acid derivatives. These organophosphorus compounds are crucial because they can act as transition-state analogues, inhibiting enzymes like metalloproteases. ontosight.ai
A key method used in the synthesis of phosphinic acids is the Michaelis-Arbuzov (MA) reaction, which forms a phosphorus-carbon bond. researchgate.netsemanticscholar.org A notable variation of this is the silyl-Arbuzov reaction, which is considered a classic example in the synthesis of Lesogaberan. researchgate.netsemanticscholar.org This reaction involves the use of silylated phosphites, such as bis(trimethylsilyl) phosphonite, which offers advantages when the final product is the free phosphinic acid. researchgate.net
Patented processes for preparing Lesogaberan describe the reaction of an alkyl halide with hypophosphorous acid derivatives like bis-(trimethylsilyl) hypophosphite. google.com For instance, the synthesis of (2R)-3-[(tert-butoxycarbonyl)amino]-2-fluoropropyl phosphinic acid, a precursor to Lesogaberan, involves reacting an appropriate alkyl halide with derivatives of hypophosphorous acid. google.com The process can be initiated by radical initiators or ultraviolet irradiation to facilitate the reaction. google.com The chemistry of phosphinic acid derivatives has seen significant progress, with applications extending across various therapeutic areas due to their unique biological and chemical properties. researchgate.netdntb.gov.ua
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-Activity Relationship (SAR) studies were fundamental in optimizing the design of Lesogaberan to achieve potent GABA-B receptor agonism while minimizing CNS penetration. The primary goal was to create a peripherally restricted agonist. portico.org
Research comparing different classes of related compounds provided crucial insights. Specifically, studies on substituted 3-aminopropylphosphinic acids (the class Lesogaberan belongs to) and 3-aminopropyl(methyl)phosphinic acids revealed important SAR trends. nih.govnih.gov
Impact of Methylation: The addition of a methyl group to the phosphorus atom (creating 3-aminopropyl(methyl)phosphinic acids) was a key structural modification investigated. It was found that the non-methylated 3-aminopropylphosphinic acids, like Lesogaberan, exhibited a superior therapeutic index for inhibiting TLESRs compared to their methylated counterparts. nih.gov
Role of GABA Transporter (GAT): The difference in therapeutic window was attributed to the differential interaction with the GABA transporter (GAT). Lesogaberan and related 3-aminopropylphosphinic acids showed affinity for and uptake by GAT, which is believed to limit their free concentration in the CNS. nih.gov In contrast, the 3-aminopropyl(methyl)phosphinic acids did not share this property, leading to more pronounced CNS side effects. nih.gov
These SAR studies established a clear rationale for the selection of the phosphinic acid moiety in Lesogaberan. The findings demonstrated that this specific structural feature was key to achieving the desired peripheral action and an improved side-effect profile compared to both baclofen (B1667701) and closely related methylated analogues. nih.govnih.gov There is a reasonable correlation for both 3-aminopropylphosphinic and 3-aminopropyl(methyl)phosphinic acids between their affinity for the rat GABA-B receptor and their potency as agonists at the human recombinant GABA-B receptor. nih.gov
| Compound Class | Key Structural Feature | Interaction with GABA Transporter (GAT) | Therapeutic Index (Inhibition of TLESRs vs. CNS Effects) |
|---|---|---|---|
| 3-Aminopropylphosphinic Acids (e.g., Lesogaberan) | P-H bond | Affinity and uptake | Superior |
| 3-Aminopropyl(methyl)phosphinic Acids | P-CH3 bond | No significant uptake | Inferior |
In Silico Modeling and Simulation in Compound Design
Computational methods, or in silico modeling, have become indispensable in modern drug discovery, and the development of GABA-B agonists is no exception. mdpi.com These techniques provide valuable insights into ligand-receptor interactions, guide molecular design, and predict compound activity, thus accelerating the development process. mdpi.commdpi.com
Both ligand-based and structure-based design strategies have been employed in the study of GABA-B receptor agonists. mdpi.comdoi.org
Ligand-Based Design: This approach is used when the three-dimensional structure of the target receptor is not fully known, but a set of molecules with known activity (ligands) is available. doi.org In the context of GABA-B agonists, the prototypical agonist baclofen served as a reference compound. nih.gov By analyzing the structural features of baclofen and other known agonists, researchers could design new molecules, like Lesogaberan, with potentially improved properties. doi.orgnih.gov
Structure-Based Design: This method relies on the known 3D structure of the biological target, such as the GABA-B receptor, which is a heterodimer composed of GABA-B1 and GABA-B2 subunits. doi.orgnih.gov Using techniques like molecular docking, researchers can simulate how a candidate molecule fits into the receptor's binding site. nih.govnih.gov This allows for the prediction of binding affinity and the identification of key interactions between the ligand and amino acid residues within the receptor, such as Tyr366 and Tyr395. nih.govacs.org
The combination of these approaches allows for a comprehensive in silico strategy, where docking results can be used as descriptors in further quantitative modeling. doi.org
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For GABA-B agonists, QSAR models have been developed to understand the factors influencing their potency. nih.gov
In one such study on baclofen analogues, it was found that the biological activity was strongly correlated with electronic descriptors, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which were localized on the aromatic part of the molecules. nih.govacs.org This suggested that the ability to participate in aromatic-aromatic π-interactions is a critical feature for binding. nih.gov
Another QSAR model developed for a wide range of GABA-B agonists suggested that activity is influenced by three main factors: doi.orgnih.gov
Shape and Molecular Size: Descriptors like PW5 and PJI2.
Constitutional Features: The energy of the LUMO (E_LUMO) and the topology between nitrogen and oxygen atoms (T(N...O)).
Interaction Energy with the Receptor: The interaction energy with specific residues like TRP278 (E_TRP278).
These QSAR models serve as predictive tools, enabling the design of novel compounds with potentially high agonist activity before their actual synthesis and testing. mdpi.comnih.gov
| Descriptor Type | Example Descriptor | Influence on Agonist Activity | Reference |
|---|---|---|---|
| Electronic | HOMO/LUMO Energies | Correlates with receptor binding affinity, indicating importance of π-interactions. | nih.govacs.org |
| Topological/Shape | PW5, PJI2 | Influences how the molecule fits into the binding pocket. | doi.orgnih.gov |
| Constitutional | T(N...O) | Distance and number of N and O atoms can impact activity. | nih.govresearchgate.net |
| Interaction Energy | E_TRP278 | Directly models the strength of interaction with a key receptor residue. | nih.gov |
Quantum simulations and quantum biochemistry provide a deeper understanding of the binding mechanisms at an electronic level. nih.govacs.org These methods have been applied to study the interaction of agonists (like GABA and baclofen) and antagonists with the GABA-B receptor. nih.govacs.org
By using schemes such as molecular fractionation with conjugate caps (B75204) (MFCC), researchers can calculate the individual contribution of each amino acid residue to the total binding energy. nih.govacs.org These quantum biochemical computations have shown that the calculated total binding energy of ligands to the GABA-B binding pocket correlates well with experimentally determined binding affinities. nih.govacs.org Such studies reveal that the binding site for agonists and antagonists is very similar, with only small differences in the energetic importance of the key interacting amino acids. nih.gov These simulations provide crucial information that can facilitate the rational design of new, more potent, and selective therapeutic agents targeting the GABA-B receptor. nih.govacs.org
Future Directions and Unexplored Research Avenues for Lesogaberan Hydrochloride
Investigation of Novel Pharmacological Targets and Pathways
While the primary mechanism of Lesogaberan (B1674770) is the activation of the GABA-B receptor, recent research has begun to uncover novel downstream pathways and molecular targets that could be therapeutically relevant. medchemexpress.comresearchgate.net
A significant area of investigation stems from a computational drug repositioning study that identified Lesogaberan as a potential treatment for non-alcoholic steatohepatitis (NASH). nih.govresearchgate.net This research moved beyond the compound's known effects on transient lower esophageal sphincter relaxations. Transcriptomic analysis of human hepatic stellate cells treated with Lesogaberan revealed its influence on key regulatory nodes. Specifically, the study identified that Lesogaberan impacts pathways involving Myc, as well as MAP and ERK kinases. researchgate.net These findings suggest that Lesogaberan's anti-fibrotic effects may be mediated through these intracellular signaling cascades, representing a novel area of pharmacological exploration. researchgate.net The direct reduction in fibrosis observed in cultured human hepatic stellate cells points to a novel intracellular pathway of gene regulation in this critical cell type. nih.gov
Further research could focus on elucidating the precise molecular interactions within these pathways. Investigating how GABA-B receptor activation by Lesogaberan cross-talks with these growth and stress-response pathways could reveal new targets for treating fibrotic diseases.
Exploration of Efficacy in Other Fibrotic or Inflammatory Conditions
The demonstrated anti-fibrotic and anti-inflammatory effects of Lesogaberan hydrochloride in liver models strongly support its investigation in other diseases characterized by similar pathological processes. nih.gov
Non-alcoholic Steatohepatitis (NASH): Research has shown that Lesogaberan exhibits significant anti-fibrotic, anti-inflammatory, and hepatoprotective activity. nih.govresearchgate.net In preclinical studies using human stellate cells, human precision-cut liver slices (hPCLS), and a murine model of NASH, Lesogaberan demonstrated notable efficacy. nih.gov It significantly downregulated the expression of key profibrotic genes such as COL1A1 and α-SMA. nih.govresearchgate.net Furthermore, it reduced the inflammatory marker TNF-α in human liver slices and lowered serum levels of AST and ALT in the animal model, indicating a hepatoprotective effect. nih.govresearchgate.net The efficacy in the in vivo model was found to be comparable to that of obeticholic acid, an investigational drug for NASH. nih.gov
Other Potential Indications:
Refractory Chronic Cough: A study investigating Lesogaberan in patients with refractory chronic cough found that while it did not significantly reduce the 24-hour cough frequency, it did significantly improve cough responses to capsaicin (B1668287), a measure of cough reflex sensitivity. researchgate.net This suggests a potential neuromodulatory effect that could be beneficial in conditions of neuronal hypersensitivity.
Islet Cell Survival: Research has also indicated that Lesogaberan may promote the survival of human islet cells and encourage β-cell replication. medchemexpress.com It was shown to protect human islet β-cells from apoptosis in islet grafts in mice, suggesting a potential, though currently unexplored, role in diabetes-related therapies. medchemexpress.com
These findings collectively suggest that the therapeutic potential of this compound extends beyond GERD and warrants exploration in a range of fibrotic and inflammatory disorders.
Advanced Preclinical Modeling and Methodological Refinements
The journey of Lesogaberan has highlighted the importance of innovative preclinical models and research methodologies to better predict clinical outcomes and identify new therapeutic opportunities.
Computational Drug Repurposing: The identification of Lesogaberan as a candidate for NASH was achieved through a computational drug repositioning strategy. nih.govresearchgate.net This approach uses bioinformatics to analyze complex molecular networks underlying a disease and identify existing drugs that may modulate these networks. This methodology proved successful in uncovering a novel therapeutic strategy for NASH and validates the use of such computational methods for future drug repurposing efforts. nih.gov
Ex Vivo Human Tissue Models: The use of human precision-cut liver slices (hPCLS) from injured human livers served as a critical ex vivo model to test Lesogaberan's activity. nih.govresearchgate.net This platform allowed for the assessment of the drug's effect on fibrogenic and inflammatory gene expression in a human-relevant system, bridging the gap between cell culture and in vivo animal studies. nih.gov
Advanced In Vivo Models: The validation of Lesogaberan's efficacy for NASH was conducted in a murine model whose features closely mirror human NASH. nih.gov The use of such robust and clinically relevant animal models is crucial for generating translatable data. Future research should continue to leverage these advanced models to explore efficacy and mechanism of action.
Translational Research Paradigms and Challenges
The development of Lesogaberan serves as a significant case study in the complexities and challenges of translational research. nih.gov
The Physiology-to-Symptom Gap: The initial development for GERD was a "partly successful translational strategy." nih.gov Data on the inhibition of transient lower esophageal sphincter relaxations (TLESRs) from preclinical models translated effectively to clinical studies in healthy volunteers and patients. nih.govabdominalkey.com However, this physiological effect did not translate into a clinically significant improvement in patient symptoms, leading to the cessation of its development for this indication. news-medical.netnih.gov This highlights a critical challenge in gastroenterology and other fields: a measurable physiological effect does not always correlate with patient-reported symptom relief. A deeper understanding of the causes of symptoms in different patient subgroups is required. nih.gov
Patient and Disease Heterogeneity: A noteworthy challenge observed in the NASH research was the heterogeneous response to Lesogaberan among hPCLS from different donors. nih.gov This variability may mirror the challenges of patient heterogeneity encountered in clinical trials and underscores the difficulty of translating findings from uniform preclinical models to a diverse patient population. nih.gov Similarly, sex differences were observed in the murine NASH model, with female mice showing a more favorable response, which points to the need to consider such factors in both preclinical and clinical study design. nih.govresearchgate.net
Future research paradigms for Lesogaberan and other compounds must address these challenges by incorporating methods to better stratify patient populations and by developing a more nuanced understanding of the link between a drug's mechanism of action, its physiological effects, and the ultimate clinical outcome.
Q & A
Q. What is the mechanistic basis of Lesogaberan hydrochloride’s selectivity for GABA_B receptors over GABA_A receptors?
this compound exhibits a 275-fold higher affinity for GABA_B receptors (Ki = 5.1 nM in rat brain membranes) compared to GABA_A receptors (Ki = 1.4 μM), as determined via [³H]GABA displacement assays . This selectivity arises from structural differences in the ligand-binding domains of GABA_B receptors, which favor interactions with Lesogaberan’s pharmacophore. Methodologically, researchers should validate receptor selectivity using radioligand binding assays under standardized conditions (e.g., pH 7.4, 25°C) to ensure reproducibility .
Q. How do in vitro EC₅₀ values for this compound translate to in vivo dosing regimens?
The EC₅₀ of 8.6 nM for human recombinant GABA_B receptors provides a baseline for in vivo studies. However, pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) must be considered. For peripheral actions (e.g., inhibiting transient lower esophageal sphincter relaxations, TLESRs), doses of 65 mg twice daily in clinical trials achieved therapeutic effects without central side effects . Researchers should use species-specific allometric scaling and plasma protein binding assays to optimize dosing .
Q. What experimental models are most suitable for evaluating Lesogaberan’s inhibition of TLESRs?
Preclinical studies typically employ rodent models with surgically implanted esophageal pressure sensors to measure TLESR frequency postprandially . In humans, high-resolution manometry combined with pH-impedance monitoring is the gold standard for assessing TLESR suppression in clinical trials . Ensure consistency in meal composition and timing to standardize TLESR triggers .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between Lesogaberan’s high in vitro affinity and moderate clinical efficacy?
Despite its nanomolar GABA_B receptor affinity , Lesogaberan’s clinical trials showed only a 16% responder rate vs. 8% for placebo in refractory GERD patients . This discrepancy may stem from off-target effects, variable receptor density in target tissues, or interspecies differences in receptor isoforms. To address this, perform tissue-specific receptor expression profiling and use translational biomarkers (e.g., TLESR frequency reduction) in early-phase trials .
Q. What methodological considerations are critical for designing dose-response studies with this compound?
Dose-response studies should account for:
- Peripheral vs. Central Effects : Use pharmacokinetic modeling to ensure doses remain below thresholds for blood-brain barrier penetration .
- Temporal Resolution : Monitor TLESR suppression hourly post-administration due to Lesogaberan’s short half-life (~3–4 hours) .
- Endpoint Selection : Combine objective metrics (e.g., pH-impedance data) with patient-reported outcomes to capture full therapeutic scope .
Q. How should researchers optimize assays to detect GABA_B receptor desensitization during prolonged Lesogaberan exposure?
Prolonged GABA_B receptor activation can lead to desensitization via β-arrestin recruitment. To study this:
- Use live-cell imaging with fluorescent-tagged receptors to track internalization kinetics .
- Conduct cyclic AMP inhibition assays over 24-hour periods to assess functional tolerance .
- Compare results across cell lines (e.g., HEK293 vs. primary neurons) to identify tissue-specific effects .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing small effect sizes in Lesogaberan trials, such as the 8% placebo vs. 16% responder rates?
Q. How can conflicting reports on Lesogaberan’s clinical development status be resolved?
While some sources note “No Development Reported” , Phase IIa trials demonstrated efficacy in GERD . Researchers should cross-reference ClinicalTrials.gov entries and peer-reviewed publications to verify status updates. Discrepancies often arise from terminated studies not yet published in academic journals .
Experimental Optimization
Q. What in vitro systems best replicate the peripheral GABA_B receptor environment for Lesogaberan testing?
Primary cultures of vagal afferent neurons or engineered cell lines expressing human GABA_B receptor subunits (e.g., GABAB1a/1b + GABAB2) are optimal . Include calcium flux assays to measure downstream signaling, as Lesogaberan’s efficacy correlates with G protein-coupled inwardly rectifying potassium (GIRK) channel activation .
Q. How can researchers mitigate batch-to-batch variability in this compound formulations during preclinical testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
